Gly-Pro 4-methoxy-beta-naphthylamide

Übersicht

Beschreibung

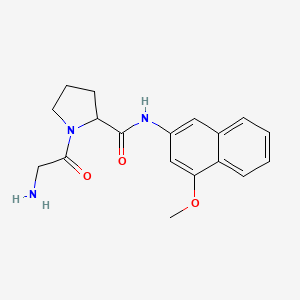

Gly-Pro 4-methoxy-beta-naphthylamide is a synthetic compound known for its role as a substrate in enzymatic studies, particularly for dipeptidyl peptidase-4 (DPP4) activity . It has the molecular formula C18H21N3O3 and a molecular weight of 327.38 g/mol . This compound is used extensively in biochemical research due to its specific interaction with certain enzymes.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Gly-Pro 4-methoxy-beta-naphthylamide typically involves the coupling of Gly-Pro dipeptide with 4-methoxy-beta-naphthylamine. The reaction conditions often include the use of coupling agents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond . The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) under inert atmosphere to prevent oxidation.

Industrial Production Methods

While specific industrial production methods are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions to ensure high yield and purity, using industrial-grade solvents and reagents, and employing large-scale reactors with precise temperature and pressure control.

Analyse Chemischer Reaktionen

Enzymatic Hydrolysis by DPP IV

GP4MβNA undergoes selective cleavage at the Gly-Pro peptide bond when exposed to DPP IV, releasing 4-methoxy-beta-naphthylamine (4MβNA), a fluorescent compound. This reaction is central to its utility in enzyme activity assays.

Key Parameters

| Parameter | Optimal Condition | Source |

|---|---|---|

| pH | 7.0 (phosphate buffer) | |

| Temperature | 40°C | |

| Detection Method | Fluorometry (Ex: 335–350 nm; Em: 410–440 nm) |

Activators and Inhibitors

-

Activators :

-

Inhibitors :

Non-Enzymatic Hydrolysis

Under acidic or alkaline conditions, GP4MβNA undergoes hydrolysis without enzymatic catalysis, yielding distinct products.

Reaction Pathways

-

Acidic Hydrolysis (HCl):

-

Alkaline Hydrolysis (NaOH):

Conditions and Products

| Condition | Reagent | Major Products |

|---|---|---|

| Acidic (pH < 3) | HCl | Gly-Pro, 4MβNA, chloride ions |

| Alkaline (pH > 10) | NaOH | Gly-Pro, 4MβNA, sodium hydroxide |

Fluorometric Detection of 4MβNA

The released 4MβNA is quantified via fluorometry, leveraging its distinct spectral properties:

| Parameter | Value |

|---|---|

| Excitation λ | 335–350 nm |

| Emission λ | 410–440 nm |

| Detection Limit | ~1 nM (in biological samples) |

This method enables high-sensitivity detection of DPP IV activity in research and clinical settings .

Comparative Analysis with Analogues

GP4MβNA is distinguished from similar substrates by its fluorophore stability and enzyme specificity:

| Substrate | Enzyme Target | Detection Method | Sensitivity |

|---|---|---|---|

| GP4MβNA | DPP IV | Fluorometry | High |

| Gly-Pro-p-nitroanilide | DPP IV | Colorimetry (405 nm) | Moderate |

| Lys-Pro-4MβNA | Prolyl peptidase | Fluorometry | High |

Case Study: Chronic Tonsillitis Research

In a histochemical study, GP4MβNA was used to localize DPP IV activity in human tonsillar tissue. Enzyme activity was visualized using Fast Blue B salt, confirming DPP IV's role in immune regulation .

Wissenschaftliche Forschungsanwendungen

Primary Scientific Research Applications

-

Dipeptidyl Peptidase IV (DPP-IV) Activity Assay

- Gly-Pro-4-MeNph is primarily utilized as a chromogenic substrate for DPP-IV activity assays. The enzyme cleaves the Gly-Pro bond, releasing a chromophore that can be quantitatively measured.

- Fluorometric Detection : The released 4-methoxy-2-naphthylamine exhibits fluorescence when excited at 335-350 nm, with emission at 410-440 nm, allowing for sensitive detection of DPP-IV activity in various biological samples including serum and tissue homogenates.

-

Drug Discovery and Development

- DPP-IV inhibitors are crucial in managing type 2 diabetes. Gly-Pro-4-MeNph is instrumental in screening for new DPP-IV inhibitors, aiding in the development of therapeutic agents targeting glucose metabolism.

- Research has shown that compounds that inhibit DPP-IV activity can potentially improve glycemic control in diabetic patients, making this substrate vital for drug discovery efforts.

-

Biochemical Studies

- The compound serves as a valuable tool in studying the biochemical pathways involving DPP-IV and its role in various physiological processes, including glucose homeostasis and immune response modulation.

- It allows researchers to explore the enzyme's kinetics and substrate specificity, contributing to a deeper understanding of its biological significance.

Comparative Analysis of Related Compounds

| Compound Name | Structure Similarity | Primary Application |

|---|---|---|

| Gly-Phe β-naphthylamide | Similar fluorophore | Cathepsin C substrate |

| Gly-Pro-Ala-Met 4-methoxy-beta-naphthylamide | Similar structure | Potential drug development |

| Glypromate | Neuroprotective agent | Treatment of neurodegenerative diseases |

Case Studies

-

Enzyme Kinetics Study

- A study demonstrated the utility of Gly-Pro-4-MeNph in measuring DPP-IV activity across different biological samples. The assay provided insights into enzyme kinetics and substrate affinity, crucial for understanding DPP-IV's role in metabolic disorders.

-

Therapeutic Screening

- In a drug discovery context, researchers used Gly-Pro-4-MeNph to screen libraries of compounds for DPP-IV inhibitory activity. This led to the identification of several promising candidates that are currently undergoing further preclinical evaluation.

-

Fluorescence-Based Assays

- A novel assay employing Gly-Pro-4-MeNph was developed to quantify DPP-IV activity with high sensitivity and specificity. This method has been validated against traditional assays, showing comparable results while offering advantages in terms of speed and ease of use.

Wirkmechanismus

Gly-Pro 4-methoxy-beta-naphthylamide exerts its effects by serving as a substrate for DPP4. The enzyme recognizes the Gly-Pro sequence and catalyzes the hydrolysis of the amide bond, releasing 4-methoxy-beta-naphthylamine . This reaction is often monitored by measuring the fluorescence or absorbance of the released product, providing insights into the enzyme’s activity and kinetics.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Gly-Pro 4-methylumbelliferylamide: Another substrate for DPP4, used in similar enzymatic studies.

Gly-Pro p-nitroanilide: A chromogenic substrate for DPP4, providing a colorimetric readout upon hydrolysis.

Uniqueness

Gly-Pro 4-methoxy-beta-naphthylamide is unique due to its specific interaction with DPP4 and the fluorescent properties of its hydrolysis product, 4-methoxy-beta-naphthylamine . This makes it particularly useful in assays requiring high sensitivity and specificity.

Biologische Aktivität

Gly-Pro 4-methoxy-beta-naphthylamide (GP4MβNA) is a dipeptide derivative that has gained attention for its biological activity, particularly as a substrate for the enzyme dipeptidyl peptidase IV (DPP-IV). This enzyme plays a crucial role in various physiological processes, including glucose metabolism and immune response. The following sections provide a comprehensive overview of GP4MβNA's biological activity, its applications in research, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C18H21N3O3

- Average Mass : 327.384 g/mol

- Monoisotopic Mass : 327.158292 g/mol

- Salt Form : Often used in its hydrochloride salt form (C18H22ClN3O3).

The compound consists of glycine (Gly) and proline (Pro) linked to a 4-methoxy-beta-naphthylamide moiety, which contributes to its unique properties as a chromogenic substrate for DPP-IV.

GP4MβNA serves as a chromogenic substrate for DPP-IV. Upon cleavage of the Gly-Pro bond by DPP-IV, the chromophore is released, allowing for quantification of enzyme activity through absorbance measurements at specific wavelengths. This property makes GP4MβNA particularly useful in drug discovery efforts aimed at identifying DPP-IV inhibitors, which are significant in the treatment of type 2 diabetes .

Biological Applications

- DPP-IV Activity Assays :

- Histochemical Studies :

- Cellular Studies :

Case Study 1: DPP-IV Activity in Lung Carcinomas

A study utilized GP4MβNA to evaluate DPP-IV activity across various lung carcinoma types. The results indicated a strong correlation between DPP-IV expression and tumor presence, suggesting that GP4MβNA could be instrumental in cancer diagnostics and monitoring .

Case Study 2: Effects of Pharmacological Agents

Research investigating the impact of methotrexate and cyclosporine on DPP-IV activity utilized GP4MβNA as a substrate. The findings highlighted changes in enzymatic activity under pharmacological treatment, suggesting potential implications for patient management in conditions requiring immunosuppression .

Comparison with Other Substrates

| Substrate | Enzyme Target | Fluorescence Detection | Application Area |

|---|---|---|---|

| Gly-Pro 4-methoxy-β-naphthylamide | DPP-IV | Yes | Diabetes research, cancer diagnostics |

| Gly-Pro-AMC | DPP-IV | Yes | Enzyme kinetics studies |

| Gly-Phe β-naphthylamide | Various | Yes | Protease activity assays |

Eigenschaften

IUPAC Name |

1-(2-aminoacetyl)-N-(4-methoxynaphthalen-2-yl)pyrrolidine-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21N3O3/c1-24-16-10-13(9-12-5-2-3-6-14(12)16)20-18(23)15-7-4-8-21(15)17(22)11-19/h2-3,5-6,9-10,15H,4,7-8,11,19H2,1H3,(H,20,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSZPYDQEJZWJIJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC2=CC=CC=C21)NC(=O)C3CCCN3C(=O)CN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80409355 | |

| Record name | Gly-Pro 4-methoxy-beta-naphthylamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80409355 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

327.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42761-76-2 | |

| Record name | Gly-Pro 4-methoxy-beta-naphthylamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80409355 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Gly-pro 4-methoxy-b-naphthylamidefree base | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.